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Compound of Interest

Compound Name: Way-855

Cat. No.: B15554526 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the MEK1/2 inhibitor MAP855 with other

known MEK inhibitors, supported by published experimental data. Detailed methodologies for

key experiments are included to facilitate the replication of these findings.

Comparative Potency of MEK Inhibitors
MAP855 is a highly potent, ATP-competitive inhibitor of MEK1/2. Published data demonstrates

its low nanomolar efficacy in both biochemical and cellular assays.[1] A summary of its potency

compared to other well-established MEK inhibitors is presented in Table 1.
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Inhibitor Target
Biochemical
IC50 (nM)

Cellular pERK
EC50 (nM)

Notes

MAP855 MEK1/2 3 5
ATP-

competitive[1]

Trametinib MEK1/2 0.7 - 2 ~0.5
Allosteric

inhibitor

Cobimetinib MEK1 4.2 ~10
Allosteric

inhibitor

Binimetinib MEK1/2 12 11
Allosteric

inhibitor

Selumetinib MEK1/2 14 ~10
Allosteric

inhibitor

Signaling Pathway and Experimental Workflow
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade in cellular proliferation and

survival. MAP855 targets MEK1/2, key kinases in this pathway, thereby inhibiting the

phosphorylation of ERK1/2.
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MAPK Signaling Pathway Inhibition by MAP855.
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The following diagram outlines the general workflow for determining the potency of MEK

inhibitors like MAP855 through biochemical and cellular assays.
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Workflow for Potency Determination of MEK Inhibitors.

Experimental Protocols
The following are detailed protocols for the key experiments cited in the published findings on

MAP855's potency. These protocols are based on standard methodologies employed in the

field and are intended to provide a framework for replication.

Biochemical MEK1/2 Kinase Inhibition Assay
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This assay determines the direct inhibitory effect of a compound on the enzymatic activity of

MEK1/2.

Materials:

Recombinant active MEK1 or MEK2 enzyme

Recombinant inactive ERK2 substrate

ATP

Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Test compound (MAP855)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

384-well plates

Procedure:

Prepare serial dilutions of MAP855 in DMSO and then dilute in assay buffer.

In a 384-well plate, add 5 µL of the diluted MAP855 solution.

Add 10 µL of a solution containing the MEK1 or MEK2 enzyme and the inactive ERK2

substrate to each well.

Incubate the plate for 10 minutes at room temperature to allow for compound binding to the

enzyme.

Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

Incubate the plate for 60 minutes at 30°C.

Stop the reaction and measure the amount of ADP produced using a suitable detection

reagent according to the manufacturer's protocol.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554526?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the percent inhibition for each concentration of MAP855 and determine the IC50

value by fitting the data to a four-parameter logistic curve.

Cellular Phospho-ERK (pERK) Inhibition Assay
This assay measures the ability of a compound to inhibit the phosphorylation of ERK in a

cellular context.

Materials:

Cancer cell line with a constitutively active MAPK pathway (e.g., A375 with BRAF V600E

mutation)

Cell culture medium and supplements

Test compound (MAP855)

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

Primary antibodies against phospho-ERK1/2 (pERK) and total ERK1/2

HRP-conjugated secondary antibody

Chemiluminescent substrate

Western blot equipment

Procedure:

Seed cells in 6-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of MAP855 for a specified time (e.g., 2 hours).

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane and then incubate with the primary antibody against pERK.

After washing, incubate the membrane with the HRP-conjugated secondary antibody.

Detect the chemiluminescent signal.

Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein

loading.

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Calculate the percent inhibition for each concentration of MAP855 and determine the EC50

value.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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